2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile

Description

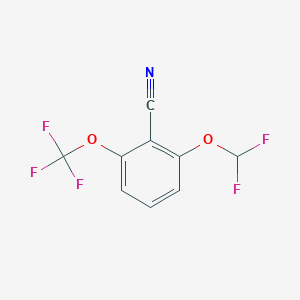

2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile compound characterized by two distinct electron-withdrawing substituents: a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the benzonitrile scaffold. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis due to the metabolic stability and bioavailability imparted by fluorine substituents .

Properties

IUPAC Name |

2-(difluoromethoxy)-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-3-7(5(6)4-15)17-9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGSBPNMVGRQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

L. Yagupol'skii first prepared aryl trifluoromethyl ethers in 1955, starting from substituted anisoles. The displacement of chlorine by fluorine was achieved using anhydrous hydrogen fluoride or antimony trifluoride in the presence of antimony pentachloride (Scheme 1).

Scheme 1: Synthesis of ArOCF3 compounds from substituted anisoles

| Anisole | ArOCCl3 | Yield (%) | ArOCF3 | Yield (%) |

|---|---|---|---|---|

| 4-ClC6H4OMe | 4-ClC6H4OCCl3 | 77 | 4-ClC6H4OCF3 | 80 |

| 2-ClC6H4OMe | 2-ClC6H4OCCl3 | 69 | 2-ClC6H4OCF3 | 40 |

| 4-FC6H4OMe | 4-FC6H4OCCl3 | 66 | 4-FC6H4OCF3 | 58 |

| 2,4-Cl2C6H3OMe | 2,4-Cl2C6H3OCCl3 | 70 | 2,4-Cl2C6H3OCF3 | 20 |

| 4-NCC6H4OMe | 4-NCC6H4OCCl3 | 50 | 4-NCC6H4OCF3 | 20 |

| 4-Cl(O)CC6H4OMe | 4-Cl(O)CC6H4OCCl3 | 83 | 4-F(O)CC6H4OCF3 | 69 |

The chlorination/fluorination sequence can be simplified by producing trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers. Feiring showed that heating phenol with tetrachloromethane, anhydrous hydrogen fluoride, and catalytic amounts of boron trifluoride in a closed pressure vessel under autogeneous pressure up to 150 °C can achieve this. However, substrates containing ortho substituents capable of hydrogen bonding to the hydroxy group are unsuitable starting materials.

Scheme 2: Synthesis of ArOCF3 compounds via an in situ Cl/F exchange

| Phenol (mol) | CCl4 (mol) | HF (g) | Conditions | ArOCF3 | Yield (%) |

|---|---|---|---|---|---|

| C6H5OH | 0.15 | 30 | 100 °C/2 h | C6H5OCF3 | 10 |

| (0.05) | 150 °C/4 h | ||||

| 4-O2NC6H4OH | 0.15 | 40 | 150 °C/8 h | 4-O2NC6H4OCF3 | 56 |

| (0.15) | |||||

| 4-O2NC6H4OH | 0.15 | 40 | 100 °C/8 h | 4-O2NC6H4OCF2Cl | 45 |

| (0.06) | |||||

| 4-ClC6H4OH | 1.8 | 400 | 150 °C/8 h | 2-ClC6H4OCF3 | 70 |

| (0.6) | |||||

| 3-H2NC6H4OH | 1.8 | 400 | 140 °C/8 h | 3-H2NC6H4OCF3 | 26 |

| (0.6) | |||||

| 2-FC6H3OH | 0.21 | 40 | 150 °C/8 h | 2-FC6H3OCF3 | 35 |

| (0.07) | |||||

| 4-MeC6H4OH | 0.12 | 30 | 100 °C/2 h | 4-MeC6H4OCF3 | 20 |

| (0.05) | 150 °C/4 h |

Yarovenko and Vasil'eva developed an approach using aryl chlorothionoformates, which can be converted by chlorination into trichloromethyl aryl ethers, followed by fluorination using antimony trifluoride and a catalytic amount of antimony pentachloride.

W. Sheppard described the syntheses of aryl trifluoromethylethers by reacting SF4 with aryl fluoroformates, though this approach involved highly toxic reagents and the fluoroformates were rarely isolated.

Scheme 3: Preparation of aryl trifluoromethyl ethers from phenols

| Phenol (mol) | COF2 (mol) | SF4 (mol) | ArOCF3 | Yield (%) |

|---|---|---|---|---|

| C6H5OH | 3.0 | 2.5 | C6H5OCF3 | 62 |

| (2.5) | ||||

| 4-O2NC6H4OH | 1.5 | 1.5 | 4-O2NC6H4OCF3 | 81 |

| (1.0) | ||||

| 4-ClC6H4OH | 0.38 | 0.28 | 2-ClC6H4OCF3 | 58 |

| (0.25) | ||||

| 2-ClC6H4OH | 0.38 | 0.28 | 2-ClC6H4OCF3 | 17 |

| (0.25) | ||||

| 4-FC6H4OH | 0.22 | 0.16 | 4-FC6H4OCF3 | 42 |

| (0.13) | ||||

| 4-MeC6H4OH | 1.35 | 1.2 | 4-MeC6H4OCF3 | 9 |

| (1.0) |

Fluorodesulfurization Methods

Hiyama disclosed an elegant method for synthesizing trifluoromethyl ethers based on oxidative desulfurization-fluorination. Dithiocarbonates (xanthogenates) exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin form trifluoromethyl ethers in moderate to excellent yields.

Scheme 4: Oxidative desulfurization-fluorination towards ROCF3 compounds

| Xanthogenate 2 | Fluoride source (mol) | N-halo imide (mol) | ArOCF3 | Yield (%) |

|---|---|---|---|---|

| 4- n-Pr-C6H4- | 70% HF/Py (40) | DBH (3) | 4- n-Pr-C6H4-OCF3 | 81 |

| TBAH2F3 (5) | NBS (4) | 4- n-Pr-C6H4-OCF2SMe | 58 | |

| 4- n-Hex-C6H4- | 70% HF/Py (80) | DBH (3) | 4- n-Hex-C6H4-OCF3 | 50 |

| 4-PhCH2O-C6H4- | 70% HF/Py (80) | DBH (4) | 4-PhCH2O-C6H4-OCF3 | 56 |

| 4-Br-C6H4- | 70% HF/Py (80) | DBH (3) | 4-Br-C6H4-OCF3 | 62 |

| Ph-CH2CH2CH2- | 70% HF/Py (80) | DBH (3) | Ph-CH2CH2CH2-OCF3 | 75 |

| n-C16H33- | 70% HF/Py (80) | DBH (3) | n-C16H33-OCF3 | 95 |

This procedure is applicable for converting aliphatic alcohols into trifluoromethyl alkyl ethers, provided the alcohol is primary rather than benzylic, secondary, or tertiary.

CF3-Transfer Agents

Umemoto reported on the preparation of O-(trifluoromethyl)dibenzofuranium salts and their use as CF3-transfer agents. The direct O- and N-trifluoromethylation of alcohols, phenols, amines, anilines, and pyridines under mild conditions has been described. However, a difficulty is the in situ preparation by photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2'-diazonium salts at −100 °C.

Togni circumvented these difficulties by using hypervalent iodine compounds. Treating 2,4,6-trimethylphenol with a hypervalent iodine compound yielded the corresponding trifluoromethyl ether beside C-trifluoromethylation products.

Synthesis of 2-trifluoromethyl benzamide

The invention discloses a synthetic method of 2-trifluoromethyl benzamide, which comprises the following steps: 2, 3-dichlorotrifluorotoluene is used as a raw material, 2-fluoro-6-cyano trifluorotoluene is prepared through fluorination and cyano substitution, and then the 2-fluoro-6-cyano trifluorotoluene is subjected to hydrogenation dechlorination and then hydrolysis or the hydrolysis and then hydrogenation dechlorination to prepare the 2-trifluoromethyl benzamide.

Preparation of 2-chloro-6-trifluoromethylbenzonitrile

180g of 2-fluoro-3-chlorotrifluoromethane are dissolved in 360mL of dry N, N-dimethylacetamide, the temperature is raised to 90 ℃ and 42.0g of sodium cyanide are added slowly in portions. After the addition, stirring the mixture for 4 hours at the temperature of 90-100 ℃, and recovering the N, N-dimethylacetamide under reduced pressure. The residue was dissolved in 900mL of ethyl acetate, washed with water and a saturated aqueous solution of sodium chloride in this order, dried over anhydrous sodium sulfate, concentrated, and the residue was distilled under reduced pressure to give 163.6g of an off-white solid, which is 2-chloro-6-trifluoromethyl benzonitrile (GC content 97.8% and yield 87.6%).

Chemical Reactions Analysis

2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include potassium carbonate, trifluoromethanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Research indicates that compounds with trifluoromethoxy groups can exhibit significant biological activity. For instance, derivatives of 2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile have been tested for their efficacy against various pathogens, including Plasmodium species responsible for malaria. Studies have shown that such compounds can inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of these parasites . This inhibition leads to reduced parasite growth, demonstrating potential as a novel class of antimalarial agents.

Case Study: In Vivo Efficacy

In a study involving the administration of a related compound in a murine model of malaria, plasma concentrations were monitored post-dosing. Results indicated that certain derivatives maintained effective concentrations over time, suggesting their potential for therapeutic use . This highlights the importance of fluorinated compounds in developing new treatments for infectious diseases.

Agrochemicals

Pesticidal Properties

Fluorinated compounds are increasingly recognized for their role in agrochemicals due to their enhanced stability and bioactivity. The incorporation of trifluoromethoxy groups has been linked to improved herbicidal and fungicidal activities. Research has demonstrated that these compounds can effectively target specific biochemical pathways in pests while minimizing non-target effects .

Case Study: Herbicide Development

Recent formulations incorporating this compound have shown promising results in field trials against common agricultural pests. Efficacy assessments revealed significant reductions in pest populations compared to untreated controls, indicating potential for commercial development .

Material Science

Fluorinated Polymers

The unique properties of fluorinated compounds extend to material science, particularly in the development of advanced polymers. This compound can serve as a building block for synthesizing high-performance polymers with enhanced chemical resistance and thermal stability.

Application: Coatings and Sealants

Fluorinated polymers derived from this compound are being explored for use in coatings and sealants that require superior durability and resistance to harsh environmental conditions. These materials are particularly valuable in aerospace and automotive industries where performance under extreme conditions is critical .

Analytical Chemistry

Detection Methods

The distinct chemical structure of this compound allows it to be utilized as a standard or marker in analytical chemistry. Its unique spectral properties facilitate its use in various detection methods, including NMR spectroscopy and mass spectrometry.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Trifluoromethoxy vs. Difluoromethoxy Groups

- Trifluoromethoxy (-OCF₃) : Stronger electron-withdrawing effect compared to difluoromethoxy (-OCF₂H), leading to reduced electron density on the aromatic ring. This enhances resistance to oxidative metabolism, a critical feature in drug design .

- Difluoromethoxy (-OCF₂H) : Moderately electron-withdrawing, with lower lipophilicity than -OCF₃. This group may improve solubility while retaining some metabolic stability .

Positional Isomerism

- 2-Chloro-6-(trifluoromethoxy)benzonitrile (CAS 1261779-40-1): Replacing the difluoromethoxy group with chlorine at the 2-position increases steric bulk and alters electronic properties.

- 3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 2701494-99-5): The trifluoromethyl (-CF₃) group at the 6-position introduces greater steric hindrance and lipophilicity compared to trifluoromethoxy (-OCF₃), impacting binding interactions in biological targets .

Physicochemical Properties

Key Observations :

- The trifluoromethoxy group increases molecular weight and lipophilicity compared to amino or chloro substituents.

- Difluoromethoxy-containing compounds (e.g., CAS 2701494-99-5) exhibit intermediate polarity, balancing solubility and membrane permeability .

Critical Analysis of Structural Variations

- Electron-Withdrawing vs. Electron-Donating Groups: Replacing -OCF₃ with -NH₂ (as in 4-amino-2-(trifluoromethyl)benzonitrile) significantly increases ring electron density, altering reactivity in subsequent coupling reactions .

- Steric Effects : Bulkier groups like -CF₃ (CAS 2701494-99-5) may hinder rotational freedom, affecting conformational stability in drug-receptor interactions .

Biological Activity

2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's unique structure features both trifluoromethoxy and difluoromethoxy groups, which enhance its lipophilicity and binding affinity to various biological targets. These modifications allow the compound to effectively modulate biological pathways, potentially leading to therapeutic effects in various diseases.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The compound binds to specific molecular targets, such as enzymes or receptors, influencing their activity.

- Increased Metabolic Stability : The trifluoromethyl groups enhance the compound's metabolic stability, leading to improved bioavailability.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Recent studies indicate that compounds with similar trifluoromethyl substitutions exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Bacillus subtilis have shown promising results. The trifluoromethoxy group enhances membrane permeability, disrupting bacterial cell wall synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values : A study reported an IC50 value of 22.4 μM against PACA2 cells, comparable to Doxorubicin, a standard chemotherapeutic agent.

- Gene Expression Modulation : The compound down-regulates critical genes such as EGFR and KRAS in A549 cells, indicating its role in inhibiting tumor growth.

Study 1: Anticancer Efficacy

In a study examining various trifluorinated compounds, this compound was found to:

- Induce apoptosis in cancer cells.

- Inhibit enoyl reductase, an enzyme crucial for bacterial fatty acid synthesis.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related trifluorinated compounds. Results indicated:

- Significant activity against both gram-positive and gram-negative bacteria.

- Some derivatives outperformed traditional antibiotics, highlighting the potential of this compound in addressing antibiotic resistance.

Data Summary Table: Biological Activity

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antibacterial | MIC against E. coli and B. subtilis | |

| Anticancer | IC50 = 22.4 μM against PACA2 cells | |

| Gene Modulation | Down-regulation of EGFR and KRAS | |

| Enzyme Inhibition | Inhibition of enoyl reductase |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, substituting chlorine or bromine in halogenated precursors (e.g., 2-chloro-6-(trifluoromethoxy)benzonitrile ) with difluoromethoxy groups via copper- or palladium-catalyzed reactions. Optimization includes controlling temperature (80–120°C), using anhydrous solvents (e.g., DMF or DMSO), and selecting catalysts like CuI or Pd(PPh₃)₄ to enhance yield and regioselectivity . Purity can be improved via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can analytical techniques like NMR and HPLC be applied to characterize this compound and ensure purity?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂O-) groups via distinct chemical shifts (δ: -55 to -60 ppm for OCF₃; -85 to -90 ppm for OCF₂O) .

- ¹H/¹³C NMR : Confirms aromatic substitution patterns and nitrile functionality (C≡N peak at ~110–120 ppm in ¹³C).

- HPLC : Uses reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95% by area normalization). Ensure calibration with certified standards .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, or DMF due to aromatic and fluorinated groups.

- Stability : Hydrolytically stable under anhydrous conditions but sensitive to strong bases (e.g., NaOH), which may cleave the trifluoromethoxy group. Store at -20°C in inert atmospheres .

- Electrophilicity : The nitrile group participates in cycloaddition reactions, while fluorinated substituents enhance electron-withdrawing effects, directing electrophilic substitution .

Advanced Research Questions

Q. What mechanistic insights explain the compound's behavior under photocatalytic conditions?

- Methodological Answer : Under visible-light photocatalysis (e.g., using organic photosensitizers), single-electron reduction of the nitrile group generates a radical anion intermediate. This triggers fragmentation into fluorophosgene (COF₂) and benzonitrile derivatives, confirmed via transient spectroscopy and ¹⁹F NMR detection of carbonyl fluoride intermediates . Optimize light intensity (450–500 nm) and solvent polarity (acetonitrile) to control reaction kinetics.

Q. How does the compound interact with biological targets, and what computational methods predict its bioactivity?

- Methodological Answer : Fluorinated groups enhance metabolic stability and membrane permeability. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding to enzymes like cytochrome P450 or malaria protease targets. Key parameters include:

- Lipophilicity (logP) : Calculated via ChemAxon or Schrödinger Suite to assess bioavailability.

- H-bonding : The nitrile group may act as a H-bond acceptor, modeled using Gaussian09 with B3LYP/6-31G* basis sets . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Q. What strategies mitigate challenges in regioselective functionalization of the benzonitrile core?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂) to guide cross-coupling at specific positions.

- Protection/Deprotection : Protect the nitrile group with TMS-Cl during halogenation to prevent side reactions.

- Computational Screening : Use DFT (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-deficient sites for SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.